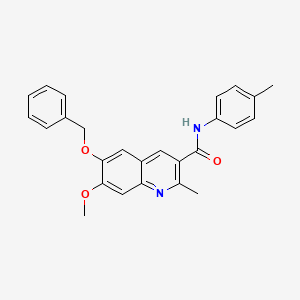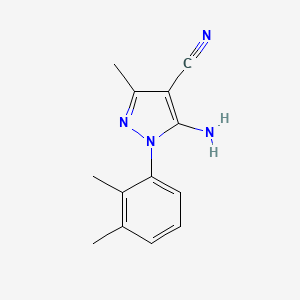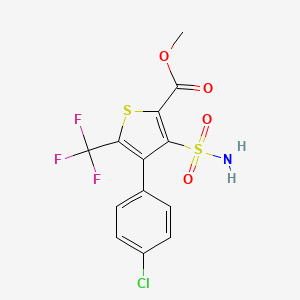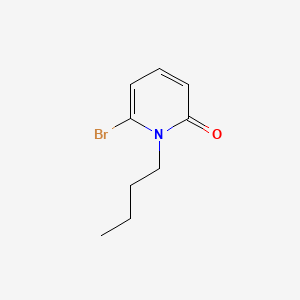![molecular formula C11H12BrF2N B1415540 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS No. 1936680-88-4](/img/structure/B1415540.png)
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Vue d'ensemble
Description
“1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring in this compound is substituted at the 3-position with a bromophenylmethyl group and at the 3,3-positions with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a type of secondary amine. The bromophenylmethyl group is a bulky, electron-rich group, which could have significant effects on the compound’s reactivity and properties. The two fluorine atoms attached to the same carbon atom (3,3-difluoro) would add to the compound’s polarity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group in the pyrrolidine ring, which can act as a nucleophile or base. The fluorine atoms could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase the compound’s molecular weight and could influence its boiling point and density. The fluorine atoms would increase the compound’s polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation in Antiviral and Anticancer Research
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine and its derivatives have been explored in the synthesis of compounds with potential antiviral and anticancer activities. For instance, compounds in the oximino-piperidino-piperidine series, which may include structurally related compounds to this compound, have shown promising results as CCR5 receptor antagonists with potent anti-HIV activity (Palani et al., 2002). Similarly, derivatives with 4-bromophenyl moieties have been identified as having moderate antitumor potential against certain tumor cell lines (Rostom et al., 2011).
Advancements in Organic Synthesis
This compound has also been instrumental in advancing organic synthesis techniques. For example, an azirine strategy has been utilized for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, where a trifluoromethyl-containing building block related to this compound plays a key role (Khlebnikov et al., 2018).
Role in Alzheimer's Therapy
Further, derivatives of this compound have been explored as agents for Alzheimer's therapy. This exploration is based on the premise that molecules designed to sequester, redistribute, and/or remove metal ions can be therapeutic in neurodegenerative diseases like Alzheimer's (Scott et al., 2011).
Antioxidant and Anticholinergic Activities
This compound has also been synthesized for its potential antioxidant and anticholinergic activities. The research has shown that certain derivatives demonstrate powerful antioxidant activities, comparable to standard antioxidant compounds, and also exhibit significant inhibition against cholinergic enzymes (Rezai et al., 2018).
Applications in Synthesis of Central Nervous System Agents
Additionally, derivatives of this compound have been used in the synthesis of central nervous system agents, particularly in developing anxiolytic and muscle relaxant properties (Rasmussen et al., 1978).
Safety and Hazards
As with any chemical compound, handling “1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine” would require appropriate safety measures. It’s important to use personal protective equipment and avoid creating dust or aerosols. If the compound is ingested or comes into contact with the skin or eyes, it’s important to seek medical attention .
Orientations Futures
The study of new pyrrolidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities that these compounds can exhibit. Future research on “1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine” could involve investigating its potential biological activities, optimizing its synthesis, and studying its reactivity and properties in more detail .
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-3-1-2-9(6-10)7-15-5-4-11(13,14)8-15/h1-3,6H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBNCSVZKLPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)









methylamine](/img/structure/B1415480.png)